molecular formula C12H16O3 B3070355 2-Isobutoxy-3-methoxybenzaldehyde CAS No. 100256-90-4

2-Isobutoxy-3-methoxybenzaldehyde

Cat. No. B3070355
CAS RN: 100256-90-4
M. Wt: 208.25 g/mol
InChI Key: CYLWMLRTRHTPFH-UHFFFAOYSA-N
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Description

2-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Another study reported the synthesis of 2-hydroxy-3-octyloxybenzaldehyde by the alkylation of 2,3-dihydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Isobutoxy-3-methoxybenzaldehyde consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure and conformation can be determined using techniques such as Fourier transform infrared and Fourier transform Raman spectral studies, single-crystal XRD study, and 1H- and 13C-NMR spectral studies .


Chemical Reactions Analysis

The Knoevenagel Condensation is a type of chemical reaction that could potentially involve 2-Isobutoxy-3-methoxybenzaldehyde . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutoxy-3-methoxybenzaldehyde can be determined using various techniques. For instance, its boiling point, density, molecular formula, and molecular weight can be obtained .

Scientific Research Applications

Chemical Synthesis and Industry Applications

2-Isobutoxy-3-methoxybenzaldehyde, known as isovanillin, is a significant compound in the food and pharmaceutical industries, serving as a medicinal intermediate. The synthesis and application of isovanillin have gained attention due to market demand. Different synthesis methods, including biotechnology and plant cell culture technology, offer potential pathways for isovanillin preparation (Huang Xiao-fen, 2015).

Natural Occurrence and Biosynthesis

Methoxybenzaldehydes, including isovanillin, are important benzoate derivatives found in plants. They are used as flavoring ingredients in food and cosmetics due to their refreshing fragrance. These compounds have significant roles in the food and cosmetic industries and also exhibit medicinal properties, indicating potential in the pharmaceutical industry. The biosynthesis of benzoic acid in plants, leading to benzaldehyde and methoxybenzaldehyde formation, has been a focus of research (A. Kundu, A. Mitra, 2016).

Synthesis of Heterocycles

Ruthenium-mediated isomerization and ring-closing metathesis have been used to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Antimicrobial and Antifungal Properties

2-Hydroxy-4-methoxybenzaldehyde (HMBA), a variant of isovanillin, is recognized for its antimicrobial and antiaflatoxigenic properties. It has been explored for enhancing these properties through Schiff base formation (Nanishankar V. Harohally et al., 2017).

Safety and Hazards

While specific safety data for 2-Isobutoxy-3-methoxybenzaldehyde was not found, similar compounds have safety data sheets available that provide information on hazards, safe handling, and emergency procedures .

Future Directions

2-Isobutoxy-3-methoxybenzaldehyde and similar compounds have potential applications in various fields. For example, they can serve as precursors for new SalEn-type complexes with transition metals . These complexes have potential applications in energy storage, (photo) electrocatalysis, and chemical and biological sensing .

properties

IUPAC Name

3-methoxy-2-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWMLRTRHTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271073
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-3-methoxybenzaldehyde

CAS RN

100256-90-4
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100256-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-methoxybenzaldehyde (4.00 g, 26.2 mmol) in DMF (50 mL) was treated with K2CO3 (8.00 g, 57.9 mmol) followed by iodoisobutane (4.53 mL, 39.4 mmol). The resulting slurry was stirred for at ambient temperature for 18 h. Additional DMF (70 mL) was added to help aid stirring, and the mixture was heated to 40° C. for 18 h. Additional iodoisobutane (2.26 mL, 19.7 mmol) was added and the mixture was stirred at ambient temperature for 48 h. The reaction was quenched with H2O (100 mL) and the mixture was extracted with EtOAc (3×100 mL). The combined organics were washed with H2O (2×100 mL) and brine (2×100 mL), dried (Na2SO4) and concentrated to an orange oil. Purification by column chromatography (silica gel, hexanes/EtOAc, 90:10) gave the title compound (2.46 g, 62%) as a clear oil: 1H NMR (300 MHz, DMSO-d6) δ 10.34 (s, 1H), 7.36 (dd, J=7.9, 1.7 Hz, 1H), 7.27 (dd, J=7.8, 1.7 Hz, 1H), 7.19 (dt, J=7.8, 0.6 Hz, 1H), 3.85 (m, 5H), 2.09-2.00 (m, 1H), 0.99 (d, J=6.7 Hz, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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